MFCD31714246

Description

Based on similar compounds, MFCD31714246 likely features a halogen-substituted aromatic ring (e.g., bromine or chlorine) and a boronic acid or trifluoromethyl functional group, contributing to its reactivity and applications in Suzuki-Miyaura cross-coupling reactions or pharmaceutical intermediates .

Properties

IUPAC Name |

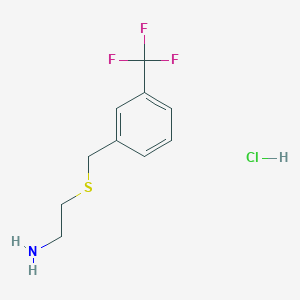

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NS.ClH/c11-10(12,13)9-3-1-2-8(6-9)7-15-5-4-14;/h1-3,6H,4-5,7,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLSQNNHJZAMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl-substituted derivatives.

Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD31714246, we compare its hypothetical properties (inferred from structural analogs) with documented compounds from the evidence:

Table 1: Key Physicochemical and Pharmacological Properties

Key Findings:

Structural Similarities: Halogen Substituents: Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 to this compound analogs) exhibit enhanced electrophilicity for cross-coupling reactions compared to non-halogenated analogs . Trifluoromethyl Groups: The presence of -CF₃ (as in CAS 1533-03-5) increases metabolic stability but reduces solubility due to hydrophobicity .

Pharmacokinetic Differences :

- BBB Penetration : Boronic acids (e.g., CAS 1046861-20-4) show higher BBB permeability than trifluoromethyl ketones, suggesting this compound may have CNS applications if structurally aligned .

- Solubility : Lower solubility in boronic acids (~0.24 mg/mL) compared to ketones (~0.687 mg/mL) limits their use in aqueous formulations .

Synthetic Routes :

- Palladium-Catalyzed Reactions : this compound may be synthesized via methods similar to CAS 1046861-20-4, using Pd(dppf)Cl₂ and potassium phosphate in THF/water at 75°C .

- Green Chemistry Approaches : Analogous to CAS 1761-61-1, A-FGO catalysts in ionic liquids could improve yield and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.